1,2,4,6,7,9-Hexachlorodibenzo-P-dioxin

Übersicht

Beschreibung

1,2,4,6,7,9-Hexachlorodibenzo-P-dioxin is a chlorinated dibenzo-p-dioxin, a class of compounds known for their environmental persistence and toxicity. These compounds are often by-products of industrial processes such as the manufacture of organochlorides, the bleaching of paper, and waste incineration . They are also considered persistent organic pollutants (POPs) due to their long-lasting presence in the environment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2,4,6,7,9-Hexachlorodibenzo-P-dioxin can be synthesized through various chlorination reactions involving dibenzo-p-dioxin as the starting material. The chlorination process typically involves the use of chlorine gas under controlled conditions to achieve the desired level of chlorination .

Industrial Production Methods

Industrial production of this compound is not common due to its toxic nature. it can be produced unintentionally during the manufacture of other chlorinated compounds, such as pesticides and herbicides . The compound can also be formed during the combustion of organic materials in the presence of chlorine, such as in waste incineration processes .

Analyse Chemischer Reaktionen

Types of Reactions

1,2,4,6,7,9-Hexachlorodibenzo-P-dioxin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form more chlorinated derivatives.

Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide (NaI) in acetone.

Major Products Formed

Oxidation: More chlorinated dibenzo-p-dioxins.

Reduction: Less chlorinated dibenzo-p-dioxins.

Substitution: Halogenated dibenzo-p-dioxins with different halogen atoms.

Wissenschaftliche Forschungsanwendungen

Environmental Monitoring

Persistent Organic Pollutants (POPs) :

1,2,4,6,7,9-Hexachlorodibenzo-P-dioxin is classified as a persistent organic pollutant. It is often monitored in environmental samples to assess pollution levels and the effectiveness of regulatory measures. Its detection in soil and water samples is crucial for understanding contamination sources and pathways.

Analytical Methods :

- Gas Chromatography-Mass Spectrometry (GC-MS) : This method is widely used for the quantitative analysis of this compound in environmental samples. The sensitivity and specificity of GC-MS allow for the detection of trace amounts in complex matrices such as soil and sediment.

- High-Performance Liquid Chromatography (HPLC) : Utilized for separating and quantifying dioxins in various environmental samples. HPLC can effectively isolate dioxins from other organic compounds present in the sample.

Toxicological Research

Health Impact Studies :

Research on this compound focuses on its toxicological effects on human health. Studies have shown that exposure can lead to severe health issues including:

- Chloracne : A skin condition caused by exposure to dioxins.

- Endocrine Disruption : Dioxins can interfere with hormonal functions leading to reproductive issues and developmental problems.

- Carcinogenic Effects : Evidence suggests a potential link between dioxin exposure and certain cancers.

Case Studies :

- Vietnam War Veterans : Studies have documented health effects in veterans exposed to Agent Orange, which contained dioxins. Long-term health studies indicate increased rates of cancer and other chronic diseases among this population.

- Industrial Accidents : The Seveso disaster in Italy (1976) provides a significant case study where local populations were exposed to high levels of dioxins. Follow-up studies have shown increased incidences of chloracne and other health issues in affected individuals.

Regulatory Applications

Risk Assessment :

Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) utilize data on this compound to establish risk assessments and guidelines for acceptable exposure levels. These assessments help inform public health policies and environmental regulations aimed at minimizing human exposure to dioxins.

Remediation Strategies :

In contaminated sites where this compound is present, remediation strategies are developed based on its persistence and toxicity. Techniques such as soil washing or bioremediation are evaluated for their effectiveness in reducing dioxin concentrations in the environment.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Environmental Monitoring | Detection in soil and water; use of GC-MS and HPLC for analysis |

| Toxicological Research | Studies on health impacts; case studies from veterans and industrial accidents |

| Regulatory Applications | Risk assessments by EPA; guidelines for exposure limits; development of remediation strategies |

Wirkmechanismus

The toxic effects of 1,2,4,6,7,9-Hexachlorodibenzo-P-dioxin are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates a cascade of molecular events that lead to changes in gene expression. This can result in various toxic outcomes, including disruption of endocrine function, immune suppression, and carcinogenesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin

- 1,2,3,6,7,8-Hexachlorodibenzo-P-dioxin

- 1,2,3,4,6,7,8-Heptachlorodibenzo-P-dioxin

Uniqueness

1,2,4,6,7,9-Hexachlorodibenzo-P-dioxin is unique due to its specific pattern of chlorination, which influences its chemical properties and biological activity. Compared to other hexachlorodibenzo-p-dioxins, it may exhibit different levels of toxicity and environmental persistence .

Biologische Aktivität

1,2,4,6,7,9-Hexachlorodibenzo-P-dioxin (HxCDD) is a chlorinated organic compound belonging to the family of dioxins. It is known for its persistent environmental presence and potential toxicological effects on human health and ecosystems. This article provides an in-depth examination of its biological activity, including carcinogenicity, metabolic pathways, and environmental impacts.

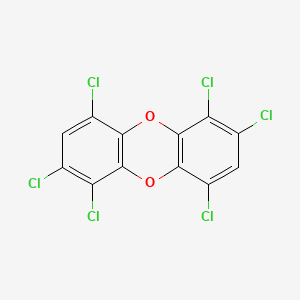

Chemical Structure and Properties

HxCDD is characterized by six chlorine atoms attached to a dibenzo-p-dioxin skeleton. Its molecular formula is C12H2Cl6O2, and it exhibits high lipophilicity and resistance to biodegradation. These properties contribute to its accumulation in the food chain and various biological systems.

Carcinogenicity

Studies have demonstrated that HxCDD exhibits significant carcinogenic potential. Notably, a bioassay conducted on Osborne-Mendel rats and B6C3F1 mice revealed dose-related increases in hepatocellular carcinomas. The animals were administered varying doses of HxCDD over a prolonged period. The results indicated a significant correlation between dosage and tumor incidence, particularly in female rats and male mice .

| Species | Dose (µg/kg/week) | Tumor Incidence |

|---|---|---|

| Male Rats | 0, 1.25, 2.5, 5.0 | Increased hepatocellular carcinomas |

| Female Rats | 0, 2.5, 5, 10 | Significant increase in adenomas |

| Male Mice | 0, 2.5, 5, 10 | Dose-related increase in carcinomas |

The National Toxicology Program (NTP) concluded that while evidence for carcinogenicity was inconclusive in male rats, there was a clear association in female rats .

Metabolism and Biotransformation

The metabolic pathways of HxCDD involve complex biotransformation processes that lead to various metabolites. Research indicates that certain bacteria can metabolize HxCDD aerobically into compounds such as tetrachlorocatechol and methoxy-tetrachlorophenol . These findings highlight the potential for microbial degradation of HxCDD under specific environmental conditions.

Toxicological Effects

Apart from carcinogenicity, HxCDD exposure has been linked to a range of toxicological effects including:

- Hepatotoxicity: Dose-dependent liver damage characterized by necrosis and degenerative changes.

- Immunotoxicity: Altered immune responses observed in exposed populations.

- Endocrine Disruption: Disruption of hormonal functions leading to reproductive issues.

Case Study 1: Environmental Exposure

A cohort study investigated the health effects of HxCDD exposure among workers at a chemical manufacturing plant. Results indicated elevated levels of dioxins in the blood of workers compared to the general population. The study found significant associations between high dioxin levels and increased rates of various cancers .

Case Study 2: Wildlife Impact

Research on aquatic ecosystems revealed that fish species exposed to HxCDD exhibited altered reproductive behaviors and increased mortality rates. These findings underscore the ecological risks posed by persistent organic pollutants like HxCDD .

Eigenschaften

IUPAC Name |

1,2,4,6,7,9-hexachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O2/c13-3-1-5(15)9-11(7(3)17)20-10-6(16)2-4(14)8(18)12(10)19-9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJDQMWAWFTDGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C(=C1Cl)Cl)OC3=C(O2)C(=C(C=C3Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074042 | |

| Record name | 1,2,4,6,7,9-Hexachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39227-62-8 | |

| Record name | 1,2,4,6,7,9-Hexachlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39227-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4,6,7,9-Hexachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039227628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,6,7,9-Hexachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,6,7,9-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IS455BPQ7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes α-propylene glycol a suitable solvent for the photocatalytic degradation of 1,2,4,6,7,9-HxCDD?

A1: While the study doesn't delve into the specific reasons for α-propylene glycol's suitability, it highlights its effectiveness as a solvent for this process. Further research is needed to understand the underlying chemical interactions between α-propylene glycol, 1,2,4,6,7,9-HxCDD, and the photocatalyst during degradation. Factors like solubility, stability of the reaction intermediates, and potential interactions with the photocatalyst could contribute to the solvent's efficacy.

Q2: The study mentions the detection of lower chlorinated dioxins during the photocatalytic degradation of highly chlorinated PCDDs like 1,2,4,6,7,9-HxCDD. What does this suggest about the degradation mechanism?

A: The detection of lower chlorinated dioxins suggests that reductive dechlorination is a likely mechanism in the photocatalytic degradation of 1,2,4,6,7,9-HxCDD []. This means that the process likely involves the removal of chlorine atoms from the 1,2,4,6,7,9-HxCDD molecule through a reduction reaction, leading to the formation of less chlorinated dioxin byproducts. Further investigation is needed to fully elucidate the specific steps and intermediates involved in this degradation pathway.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.